Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
CAS No.: 1937240-49-7
Cat. No.: VC7042223
Molecular Formula: C7H5NO4S
Molecular Weight: 199.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1937240-49-7 |
|---|---|
| Molecular Formula | C7H5NO4S |
| Molecular Weight | 199.18 |
| IUPAC Name | methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate |
| Standard InChI | InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3 |
| Standard InChI Key | RGWDRPLEHFEEOF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=C(S1)C#N)O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at positions 2, 3, 4, and 5. Key functional groups include:
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Carboxylate ester at position 2 (), enhancing solubility and enabling ester hydrolysis.
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Hydroxyl groups at positions 3 and 4, contributing to hydrogen-bonding interactions and acidity ().
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Cyano group at position 5 (), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.
The planar thiophene ring facilitates π-π stacking, while substituents create regions of electron density critical for intermolecular interactions.
Spectroscopic and Computational Data
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IR spectroscopy: Peaks at (C≡N stretch), (ester C=O), and (O-H stretch).
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NMR: NMR signals for hydroxyl protons appear as broad singlets (), while the methoxy group resonates as a singlet ().
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Mass spectrometry: Molecular ion peak at , with fragmentation patterns consistent with loss of () and ().
Synthesis and Scalability
Laboratory-Scale Synthesis
The primary route involves a nucleophilic substitution reaction:
Conditions:
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Solvent: Anhydrous methanol.
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Base: Sodium methoxide ().
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Temperature: Reflux () for 6–8 hours.
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Yield: 60–65% after recrystallization from ethanol.
Industrial Production Considerations
Scaling this synthesis requires:
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Cost-effective starting materials: Methyl thioglycolate is commercially available at scale ().
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Process optimization: Continuous-flow reactors improve heat management and reduce reaction time.
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Waste mitigation: Recycling methanol and neutralizing sodium bromide byproducts align with green chemistry principles.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The sulfur atom in the thiophene ring undergoes oxidation:
Applications: Sulfone derivatives exhibit enhanced metabolic stability in drug candidates.
Reduction Pathways
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Cyano group reduction: Catalytic hydrogenation () converts to , yielding a primary amine derivative.
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Ester reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol ().
Substitution Reactions
The hydroxyl groups at positions 3 and 4 participate in etherification and esterification. For example, treatment with benzyl bromide in yields dibenzyl-protected derivatives, crucial for orthogonal protection strategies.
Biological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), a solution produced a zone of inhibition in disk diffusion assays. Synergy with β-lactam antibiotics (e.g., ampicillin) reduces MIC values by 4-fold.
Comparative Analysis with Related Thiophenes
The cyano and hydroxyl groups in the target compound enhance hydrogen-bonding capacity compared to methyl or amino substituents, improving target binding in enzymatic assays .
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